molecular formula C23H22O8S2 B12408425 KCa1.1 channel activator-2

KCa1.1 channel activator-2

Cat. No.: B12408425
M. Wt: 490.5 g/mol
InChI Key: GJPUSUSFFBFZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KCa1.1 channel activator-2, also known as compound 3F, is a quercetin hybrid derivative that selectively stimulates vascular KCa1.1 channels. This compound exhibits potent myorelaxant activity, making it a valuable tool in scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KCa1.1 channel activator-2 involves the derivatization of quercetin. The specific synthetic routes and reaction conditions are detailed in the literature, focusing on ester-based modifications to enhance selectivity and potency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely involves standard organic synthesis techniques, including esterification and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

KCa1.1 channel activator-2 primarily undergoes esterification reactions during its synthesis. It may also participate in other organic reactions such as oxidation and reduction, depending on the specific functional groups present in the molecule .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include quercetin, esterifying agents, and various solvents. Reaction conditions typically involve controlled temperatures and pH to optimize yield and selectivity .

Major Products Formed

The major product formed from the synthesis of this compound is the esterified quercetin derivative, which exhibits the desired myorelaxant activity .

Mechanism of Action

KCa1.1 channel activator-2 exerts its effects by selectively stimulating KCa1.1 channels, which are large conductance calcium- and voltage-activated potassium channels. These channels play a crucial role in regulating smooth muscle tone, neurotransmitter release, and neuronal excitability. The activation of KCa1.1 channels leads to hyperpolarization of the cell membrane, reducing cellular excitability and promoting muscle relaxation .

Properties

Molecular Formula

C23H22O8S2

Molecular Weight

490.5 g/mol

IUPAC Name

[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl] 5-(dithiolan-3-yl)pentanoate

InChI

InChI=1S/C23H22O8S2/c24-15-6-5-12(9-16(15)25)23-22(29)21(28)20-17(26)10-13(11-18(20)31-23)30-19(27)4-2-1-3-14-7-8-32-33-14/h5-6,9-11,14,24-26,29H,1-4,7-8H2

InChI Key

GJPUSUSFFBFZGE-UHFFFAOYSA-N

Canonical SMILES

C1CSSC1CCCCC(=O)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O

Origin of Product

United States

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